Cyclohexanone, oxime, hydrochloride
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Overview
Description
Cyclohexanone, oxime, hydrochloride is a chemical compound derived from cyclohexanone oxime. It is an important intermediate in organic synthesis, particularly in the production of caprolactam, which is a precursor to Nylon 6. This compound is known for its role in the Beckmann rearrangement, a reaction that converts oximes to amides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, oxime, hydrochloride can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Formation of this compound: The oxime is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia over a titanium silicate catalyst. This method is preferred due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, oxime, hydrochloride undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This is the most significant reaction, where the oxime is converted to ε-caprolactam in the presence of an acid catalyst.
Reduction: The compound can be reduced to cyclohexylamine using sodium amalgam.
Hydrolysis: It can be hydrolyzed back to cyclohexanone using acetic acid.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and polyphosphoric acid are commonly used in the Beckmann rearrangement.
Reducing Agents: Sodium amalgam is used for the reduction of the oxime to cyclohexylamine.
Hydrolyzing Agents: Acetic acid is used for hydrolysis reactions.
Major Products:
ε-Caprolactam: Produced via Beckmann rearrangement, used in Nylon 6 production.
Cyclohexylamine: Produced via reduction.
Cyclohexanone: Produced via hydrolysis.
Scientific Research Applications
Cyclohexanone, oxime, hydrochloride has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for cyclohexanone, oxime, hydrochloride is the Beckmann rearrangement. This reaction involves the conversion of the oxime to an amide through the migration of an alkyl group from the carbon to the nitrogen atom. The reaction is catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group. The key steps include:
Protonation of Oxime Oxygen: The oxime oxygen is protonated by an acid.
Migration and Rearrangement: The alkyl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis and Tautomerization: The nitrilium ion undergoes solvolysis to form an imidate, which then tautomerizes to the amide.
Comparison with Similar Compounds
Cyclohexanone, oxime, hydrochloride can be compared with other oxime compounds:
Acetoxime: Similar to cyclohexanone oxime but derived from acetone.
Benzophenone Oxime: Derived from benzophenone, it undergoes the Beckmann rearrangement to form benzanilide.
Cyclohexanone Oxime: The precursor to this compound, it is used in similar reactions but without the hydrochloride component.
This compound is unique due to its specific use in the production of ε-caprolactam and its role in the Beckmann rearrangement, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
872-86-6 |
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Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-cyclohexylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-7-6-4-2-1-3-5-6;/h8H,1-5H2;1H |
InChI Key |
WVQMNVHWDSLKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NO)CC1.Cl |
Origin of Product |
United States |
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